

Green Synthesis of Chromium Oxide Nanoparticles: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: Chromium hydroxide green

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromium oxide nanoparticles (Cr_2O_3 NPs) have garnered significant attention due to their diverse applications in catalysis, coatings, pigments, and biomedicine.[1][2][3] The trivalent state of chromium in Cr_2O_3 is considered the most stable form of chromium oxide.[1][2] Traditional chemical and physical methods for nanoparticle synthesis often involve hazardous materials, high energy consumption, and produce toxic byproducts.[4] Green synthesis has emerged as a cost-effective, eco-friendly, and simple alternative, utilizing biological entities like plant extracts as reducing and capping agents.[1][4] The phytochemicals present in plant extracts, such as polyphenols, flavonoids, and alkaloids, are responsible for the reduction of chromium salts and the stabilization of the resulting nanoparticles.[2] This approach not only minimizes environmental impact but can also enhance the biocompatibility of the synthesized nanoparticles.[1][2]

This document provides a detailed protocol for the green synthesis of chromium oxide nanoparticles using plant extracts, along with methods for their characterization and a summary of their biological applications.

Experimental Protocols

Preparation of Plant Extract

The first step in the green synthesis of Cr_2O_3 NPs is the preparation of an aqueous plant extract. The choice of plant can vary, with different plants offering unique phytochemical profiles that can influence the size, shape, and properties of the nanoparticles.

Materials:

- Fresh plant material (e.g., leaves, bark, fruit)
- Deionized water
- Beakers and flasks
- Heating mantle or hot plate
- Stirrer
- Filter paper (e.g., Whatman No. 1)

Procedure:

- Thoroughly wash the collected plant material with deionized water to remove any dust and impurities.
- Air-dry the plant material in the shade to remove excess moisture.
- Weigh a specific amount of the dried plant material (e.g., 10-20 g) and finely chop or grind it into a powder.
- Transfer the plant material to a beaker containing a known volume of deionized water (e.g., 100 mL).
- Heat the mixture at a specific temperature (e.g., 60-80°C) for a designated time (e.g., 30-60 minutes) with constant stirring. This process extracts the necessary phytochemicals.
- Allow the extract to cool to room temperature.

- Filter the extract through filter paper to remove plant debris. The resulting clear solution is the plant extract ready for use in the synthesis.

Green Synthesis of Chromium Oxide Nanoparticles

This protocol outlines the synthesis of Cr_2O_3 NPs using a chromium precursor and the prepared plant extract.

Materials:

- Chromium precursor salt (e.g., Chromium (III) nitrate nonahydrate $[\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}]$, Chromium (III) sulfate $[\text{Cr}_2(\text{SO}_4)_3]$, Chromium (III) chloride $[\text{CrCl}_3]$)
- Prepared plant extract
- Deionized water
- Beakers and flasks
- Magnetic stirrer with a hot plate
- Centrifuge
- Oven or furnace for calcination

Procedure:

- Prepare a specific molar solution of the chromium precursor in deionized water (e.g., 0.1 M to 0.2 M).
- Add a specific volume of the prepared plant extract to the chromium salt solution under constant stirring. The ratio of extract to salt solution can be varied (e.g., 1:1, 1:2, 3:7).^[5]
- Heat the reaction mixture to a specific temperature (e.g., 35°C to 100°C) and maintain it for a set duration (e.g., 1 to 2 hours) with continuous stirring.^{[2][5]}
- Observe the color change of the solution, which indicates the formation of nanoparticles. For instance, a change from red to black can signify the formation of Cr_2O_3 NPs.^[2]

- After the reaction is complete, cool the solution to room temperature.
- Separate the synthesized nanoparticles from the solution by centrifugation (e.g., 3000-13,500 rpm).[\[2\]](#)[\[5\]](#)
- Wash the nanoparticle pellet multiple times with deionized water and/or ethanol to remove any unreacted precursors and byproducts.
- Dry the purified nanoparticles in an oven at a moderate temperature (e.g., 70-80°C).[\[3\]](#)[\[5\]](#)
- For improved crystallinity, the dried powder can be calcined in a muffle furnace at a higher temperature (e.g., 500-700°C) for several hours.[\[3\]](#)[\[6\]](#)

Characterization of Chromium Oxide Nanoparticles

A variety of analytical techniques are employed to confirm the formation and characterize the properties of the synthesized Cr_2O_3 NPs.

Technique	Purpose	Expected Results
UV-Visible Spectroscopy	To confirm the formation of nanoparticles by observing the surface plasmon resonance (SPR) peak.[5]	An absorption peak in the UV-Vis spectrum, typically between 350 nm and 460 nm, indicates the synthesis of Cr ₂ O ₃ NPs.[5][7]
X-ray Diffraction (XRD)	To determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles.[2][5]	Diffraction peaks corresponding to the rhombohedral or hexagonal structure of Cr ₂ O ₃ . [3] The average crystallite size can be calculated using the Debye-Scherrer equation.
Scanning Electron Microscopy (SEM)	To visualize the surface morphology, size, and shape of the nanoparticles.[2][5]	Images revealing the shape of the nanoparticles (e.g., spherical, irregular) and their state of agglomeration.[2][5]
Transmission Electron Microscopy (TEM)	To determine the internal structure, size, and shape of the nanoparticles with higher resolution.[2]	High-resolution images providing detailed information on the nanoparticle size distribution and morphology.[2]
Energy-Dispersive X-ray (EDX) Spectroscopy	To determine the elemental composition of the synthesized nanoparticles.[2][5]	Peaks corresponding to Chromium (Cr) and Oxygen (O), confirming the elemental makeup of Cr ₂ O ₃ NPs.[2][7]
Fourier-Transform Infrared (FTIR) Spectroscopy	To identify the functional groups of the biomolecules from the plant extract that are capped on the nanoparticle surface.[2]	Spectra showing vibrational bands corresponding to functional groups like -OH, -C=O, and C-O, indicating the role of phytochemicals as capping and stabilizing agents.

Data Presentation: Comparative Synthesis Parameters and Nanoparticle Characteristics

The following table summarizes the experimental conditions and resulting nanoparticle characteristics from various studies on the green synthesis of Cr₂O₃ NPs.

Plant Extract	Chromium Precursor	Reaction Conditions	Nanoparticle Size	Morphology	Reference
Abutilon indicum (Leaf)	Cr ₂ (SO ₄) ₃	35°C for 60 minutes	17-42 nm (DLS), 35-60 nm (TEM)	Spherical	[2]
Erythrophleum guineense	CrCl ₃	100°C for 1.5 hours	Below 400 nm	Irregular and round	[5]
Cinnamon bark	Cr(III) complex	Not specified	48 nm (TEM)	Oval-shaped	[1]
Phyllanthus emblica (Fruit)	Not specified	Not specified	Not specified	Irregularly shaped flakes	[7]
Simarouba glauca (Leaf)	Not specified	Not specified	85 nm (XRD)	Irregular rod-shaped	[8]

Biological Applications of Green Synthesized Cr₂O₃ Nanoparticles

Green synthesized Cr₂O₃ NPs have demonstrated significant potential in various biological applications, which is often attributed to the synergistic effect of the nanoparticles and the capping biomolecules.[\[9\]](#)

Antibacterial Activity

Cr₂O₃ NPs have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[\[1\]](#)

Bacterial Strain	Plant Extract Used for Synthesis	Zone of Inhibition (ZOI)	Reference
E. coli	Abutilon indicum	Superior to plant extract and chemically synthesized NPs	[2]
S. aureus	Abutilon indicum	Superior to plant extract and chemically synthesized NPs	[2]
B. bronchiseptica	Abutilon indicum	Superior to plant extract and chemically synthesized NPs	[2]
B. subtilis	Abutilon indicum	Superior to plant extract and chemically synthesized NPs	[2]
A. baumannii	Phyllanthus emblica	53 mm	[7]
S. aureus	Phyllanthus emblica	26 mm	[7]

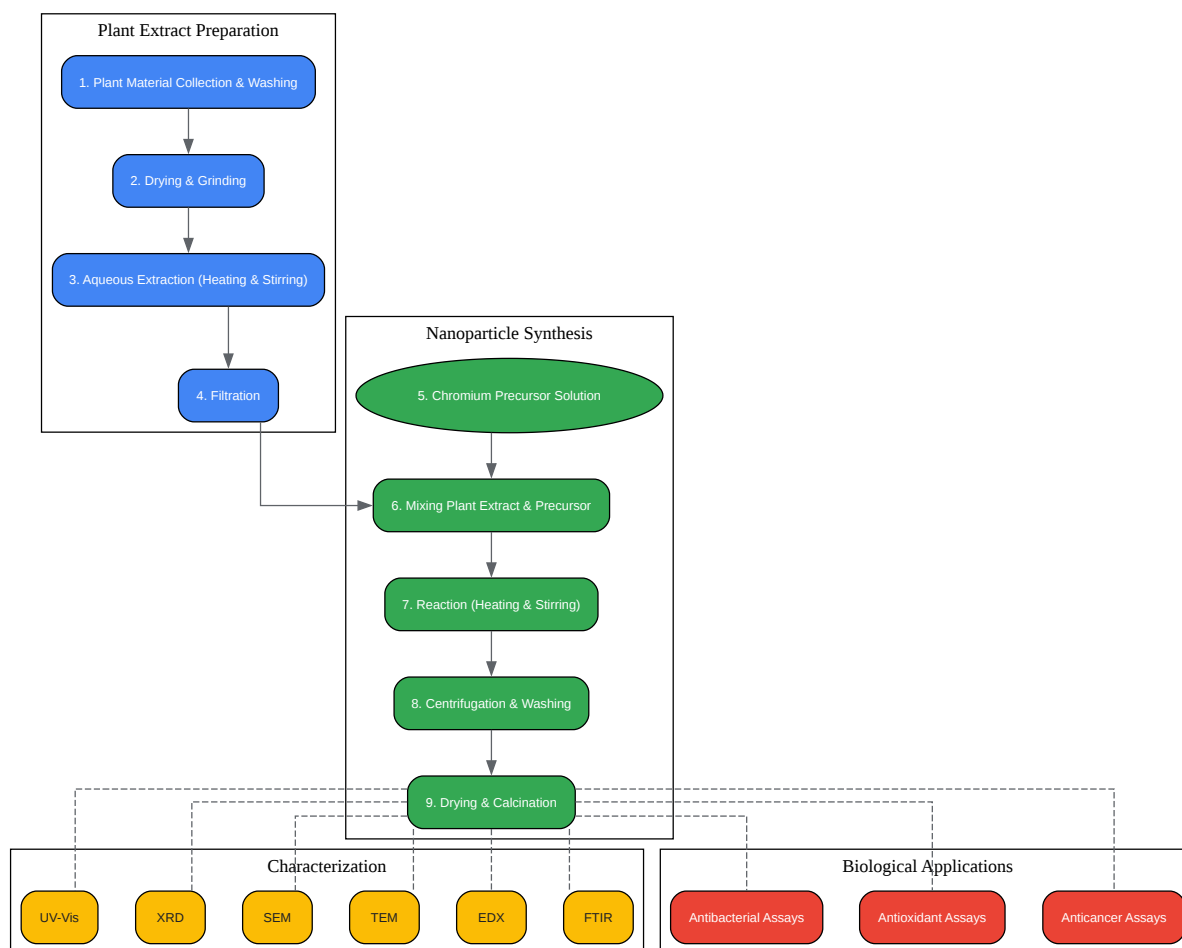
Anticancer and Antioxidant Activities

The cytotoxic effects of green synthesized Cr_2O_3 NPs against cancer cell lines and their ability to scavenge free radicals have been reported.

Activity	Cell Line / System	Plant Extract Used for Synthesis	IC ₅₀ Value / Result	Reference
Anticancer	MCF-7	Abutilon indicum	Significant activity compared to chemically synthesized NPs	[2]
Antioxidant	Linoleic acid system	Abutilon indicum	Enhanced activity due to phytomolecules	[2]
Anticancer	Hela	Simarouba glauca	19.81 ± 0.18 µg/mL	[8]
Anticancer	HCT-116	Simarouba glauca	22.33 ± 0.3 µg/mL	[8]
Antioxidant	DPPH assay	Simarouba glauca	98.91 µg/mL	[8]
Antioxidant	Not specified	Phyllanthus emblica	43%	[7]

Visualizations

Experimental Workflow

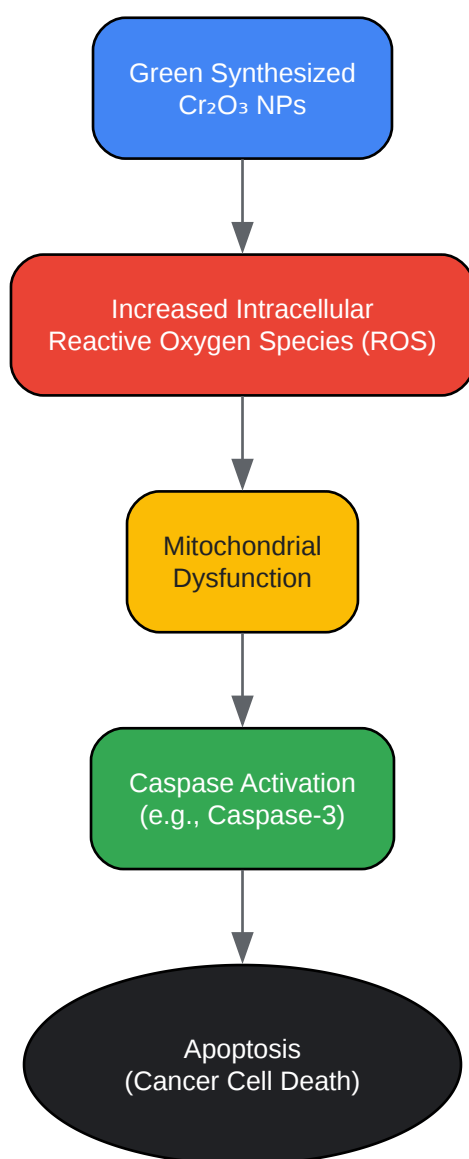


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Caption: Workflow for green synthesis and characterization of Cr_2O_3 NPs.

Signaling Pathway (Hypothetical)

The exact signaling pathways for the anticancer activity of green-synthesized Cr_2O_3 NPs are still under investigation. However, a plausible mechanism involves the induction of oxidative stress and apoptosis in cancer cells.



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Caption: Hypothetical pathway of Cr_2O_3 NP-induced apoptosis in cancer cells.

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